molecular formula C22H18N4O3 B7715581 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline

2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline

Cat. No.: B7715581
M. Wt: 386.4 g/mol
InChI Key: MAUNRNTUJCHIFC-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with a phenylethylamine derivative under conditions that facilitate the formation of the aniline linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Electrophilic Reagents: Chlorine, bromine, sulfuric acid.

    Cyclization Reagents: Hydrazine, nitriles, acidic or basic catalysts.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Halogenated Compounds: Electrophilic substitution can introduce halogen atoms into the aromatic rings.

    Complex Heterocycles: Cyclization reactions can produce various heterocyclic compounds.

Scientific Research Applications

2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline depends on its specific application:

    Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Properties: The electronic structure of the compound can influence its conductivity, fluorescence, or other material properties.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)amine: Similar structure but lacks the aniline linkage.

    4-(3-Phenyl-1,2,4-oxadiazol-5-YL)-N-(2-phenylethyl)aniline: Similar structure but lacks the nitro group.

Properties

IUPAC Name

2-nitro-N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-26(28)20-15-18(22-24-21(25-29-22)17-9-5-2-6-10-17)11-12-19(20)23-14-13-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUNRNTUJCHIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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